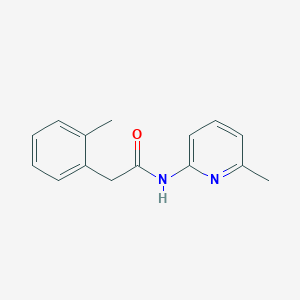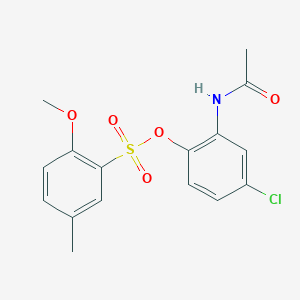![molecular formula C19H24N2O5S B245223 Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B245223.png)
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate, also known as E-64, is a potent and irreversible inhibitor of cysteine proteases. It was first synthesized in the 1970s by researchers at Merck & Co. and has since been widely used in scientific research to study the role of cysteine proteases in various biological processes.
Mécanisme D'action
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate irreversibly binds to the active site of cysteine proteases, inhibiting their activity. It forms a covalent bond with the catalytic cysteine residue, preventing the enzyme from functioning properly. This mechanism of action makes Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate a useful tool for studying the role of cysteine proteases in various biological processes.
Biochemical and Physiological Effects
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. Inhibition of cysteine proteases by Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has been shown to induce apoptosis in cancer cells, inhibit autophagy in neurons, and reduce inflammation in animal models of arthritis. Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate in lab experiments is its potency and specificity for cysteine proteases. It has been shown to be effective at inhibiting the activity of several different cysteine proteases, making it a versatile tool for studying their role in various biological processes. However, one limitation of using Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate is its irreversible binding to the active site of cysteine proteases, which can make it difficult to study the effects of protease reactivation.
Orientations Futures
There are several future directions for research involving Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate. One area of interest is the development of new cysteine protease inhibitors that are more specific and less toxic than Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate. Another area of interest is the use of Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate in the development of new therapeutics for diseases such as cancer, Alzheimer's disease, and arthritis. Finally, further research is needed to fully understand the role of cysteine proteases in various biological processes and the potential therapeutic applications of cysteine protease inhibitors such as Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate.
Méthodes De Synthèse
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate is synthesized through a multi-step process that involves the reaction of 4-ethoxy-1-naphthalenesulfonyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has been widely used in scientific research to study the role of cysteine proteases in various biological processes such as apoptosis, autophagy, inflammation, and cancer. It has been shown to inhibit the activity of several cysteine proteases, including cathepsins B, H, L, and S, as well as papain and calpain.
Propriétés
Formule moléculaire |
C19H24N2O5S |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
ethyl 4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O5S/c1-3-25-17-9-10-18(16-8-6-5-7-15(16)17)27(23,24)21-13-11-20(12-14-21)19(22)26-4-2/h5-10H,3-4,11-14H2,1-2H3 |
Clé InChI |
UGBDKDBCNPSRKB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
SMILES canonique |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1-benzyl-5-[(ethoxycarbonyl)hydrazono]-3-pyrrolidinecarboxylate](/img/structure/B245140.png)
![5-[Tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol](/img/structure/B245145.png)

![5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol](/img/structure/B245147.png)

![(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245161.png)
![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate](/img/structure/B245183.png)
![Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)

![1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B245249.png)

![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B245288.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)
![1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)